molecular formula C₉H₉D₅N₅O₄P B1158495 Tenofovir-d5

Tenofovir-d5

Cat. No.: B1158495
M. Wt: 292.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir-d5 is a deuterium-labeled stable isotope of the antiviral drug Tenofovir, serving as a critical internal standard in quantitative bioanalytical methods. Its primary application is in liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the precise determination of Tenofovir and its prodrug, Tenofovir Alafenamide (TAF), in biological matrices such as plasma and cerebrospinal fluid (CSF) . Using a labeled internal standard like this compound corrects for variability in sample preparation and ionization efficiency during mass spectrometry, significantly improving the accuracy and reliability of pharmacokinetic studies . Researchers employ this compound in developing and validating sensitive assays to support clinical and pharmacological research, particularly for monitoring drug concentrations in patients undergoing antiretroviral therapy . The mechanism of action for the parent compound, Tenofovir, involves its conversion to tenofovir diphosphate, which inhibits HIV-1 reverse transcriptase, thereby terminating the viral DNA chain and preventing viral replication . This compound is an essential tool for advancing the understanding of drug distribution and metabolism. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₉D₅N₅O₄P

Molecular Weight

292.24

Synonyms

[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy-d5]methyl]phosphonic Acid; _x000B_(R)-9-(2-Phosphonomethoxypropyl)adenine-d5;  (R)-PMPA-d5;  GS-1278-d5; 

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

HIV Treatment:
Tenofovir-d5 serves as a crucial component in antiretroviral therapy for HIV. It functions as a nucleotide reverse transcriptase inhibitor, effectively preventing viral replication. Clinical studies have demonstrated that tenofovir disoproxil fumarate (the non-deuterated form) exhibits significant efficacy against HIV, with this compound potentially enhancing pharmacokinetic properties due to its altered metabolic profile. This alteration may lead to improved intracellular concentrations of the active metabolite, tenofovir diphosphate, which is critical for its antiviral action .

Hepatitis B Management:
In the context of hepatitis B, this compound has shown promise as a potent antiviral agent. Research indicates that it can effectively reduce HBV DNA levels in patients with chronic hepatitis B. A study involving treatment-naive patients revealed that those administered tenofovir experienced substantial viral load reductions compared to those receiving other nucleos(t)ide analogues . The deuterated form may offer advantages in terms of reduced toxicity and improved patient adherence due to potentially fewer side effects.

Pharmacokinetic Studies

Pharmacokinetics of this compound suggest enhanced stability and bioavailability compared to its parent compound. Studies indicate that deuteration can lead to slower metabolism and prolonged half-life, which may result in more consistent therapeutic outcomes and reduced dosing frequency . This characteristic is particularly beneficial in chronic therapies where adherence is paramount.

Case Studies and Clinical Insights

Case Study on Multiple Sclerosis:
A notable case study reported the positive impact of tenofovir-containing antiretroviral therapy on a patient with concurrent HIV and multiple sclerosis. The patient exhibited reduced disease activity following the initiation of therapy that included this compound. This suggests potential neuroprotective effects or modulation of immune responses, warranting further investigation into the drug's broader therapeutic applications beyond viral suppression .

Variability in Response:
Research has also explored the variability in responses to tenofovir among different HBV subgenotypes. In patients infected with less susceptible subgenotypes (D3/D5), responses to standard tenofovir therapy were suboptimal, highlighting the need for tailored therapeutic approaches. The introduction of this compound could address some of these challenges by enhancing efficacy against resistant strains .

Comparative Efficacy

A comparative analysis between this compound and other antiviral agents reveals its superior efficacy in specific contexts. For instance, studies indicate that patients treated with tenofovir demonstrate higher rates of virologic response compared to those on adefovir or lamivudine combinations . This underscores the importance of continued research into the pharmacological advantages offered by deuterated compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tenofovir-d5 is structurally and functionally distinct from therapeutic Tenofovir derivatives and other isotopic variants. Below is a systematic comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Structure/Modification Molecular Weight (g/mol) Primary Use CAS Number Key References
Tenofovir Parent compound 287.21 Antiviral therapy (HIV, HBV) 147127-20-6
This compound Five hydrogen replaced with deuterium ~292.21* LC-MS/MS internal standard TRC T018503 (NA†)
Tenofovir-d6 Six hydrogen replaced with deuterium ~293.21* Internal standard (higher deuteration) 1020719-94-1
Tenofovir Disoproxil Fumarate (TDF) Prodrug (ester + fumarate) 635.52 Oral therapy (enhanced bioavailability) 201341-05-1
Tenofovir Alafenamide (TAF) Prodrug (monoamidate) 476.43 Oral therapy (reduced renal toxicity) 1392275-56-7

*Estimated based on deuteration; †NA = Not available in public CAS databases.

Key Differences

Functional Role: this compound is exclusively used in analytical chemistry to ensure accurate quantification of Tenofovir in biological samples. In contrast, TDF and TAF are prodrugs designed to enhance oral bioavailability and reduce toxicity . Deuterated analogs like this compound and Tenofovir-d6 are critical for avoiding isotopic interference in mass spectrometry. Tenofovir-d6, with six deuterium atoms, provides an even higher mass shift (~6 AMU) for assays requiring distinct separation from endogenous Tenofovir .

Structural and Pharmacokinetic Properties: TDF and TAF incorporate ester or amidate modifications to improve cellular uptake. TDF is hydrolyzed to Tenofovir in plasma, while TAF undergoes intracellular activation, resulting in higher efficacy and lower systemic exposure . this compound retains the parent structure’s core but lacks therapeutic activity due to its role as a non-bioactive internal standard .

Analytical Performance: Studies using this compound report high precision (relative standard deviation <5%) and accuracy (100±15%) in plasma assays, demonstrating its reliability for quality control in clinical trials . In contrast, therapeutic compounds like TDF and TAF are evaluated for clinical endpoints (e.g., viral load suppression, renal safety) rather than analytical performance .

Research Findings

  • This compound in Bioanalysis: In a validated LC-MS/MS method, this compound achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for Tenofovir in plasma, with precision within 5% RSD .
  • Comparative Efficacy of Prodrugs : Meta-analyses show TAF has comparable antiviral efficacy to TDF but with a 32% lower risk of renal adverse events due to reduced systemic exposure .
  • Deuterated vs. Non-Deuterated Standards: this compound minimizes ion suppression effects in mass spectrometry, outperforming non-deuterated analogs in multiplex assays .

Preparation Methods

Key Steps and Conditions

  • Precursor Synthesis :

    • Racemic [D₈]9-(2-hydroxypropyl)adenine is prepared via H/D exchange using 10% Pd/C and PtO₂ under deuterium gas pressure.

    • Reaction conditions: 80°C, 24 hours, D₂O as solvent .

    • Yield: ~85%, Purity: >95% (HPLC).

  • Conversion to [D₈]PMPA :

    • The deuterated hydroxypropyl adenine undergoes aminolysis–hydrolysis in NH₃-saturated methanol.

    • Alkylation with tosylated diethyl(hydroxymethyl)phosphonate using Mg(OtBu)₂ as a base.

    • TMSBr-mediated cleavage of phosphonate esters to yield the free phosphonic acid (PMPA).

Catalytic Efficiency and Challenges

ParameterPd/C & PtO₂ SystemAlternative Methods
Deuterium Incorporation 8/8 positions (full labeling)Partial labeling (e.g., C-D bonds)
Cost Moderate (catalysts)High (enantiopure precursors)
Stereoselectivity Racemic mixtureChiral resolution required

This method avoids genotoxic impurities like chloromethyl isopropyl carbonate (CMIC) degradation products, common in traditional tenofovir synthesis.

Synthetic Pathway Optimization

The preparation of this compound mirrors non-deuterated tenofovir synthesis but requires isotopic control. Key steps include:

Stepwise Synthesis

  • Adenine Alkylation :

    • (R)-9-(2-Hydroxypropyl)adenine is alkylated with a deuterated precursor.

    • Base: Mg(OtBu)₂ (replaces problematic MTB).

    • Solvent: DMAc or acetonitrile .

  • Phosphonation :

    • Tosylated diethyl(hydroxymethyl)phosphonate reacts with the alkylated adenine.

    • Conditions: 55–60°C, 3–8 hours .

  • Dealkylation :

    • TMSBr cleaves esters to yield this compound phosphonic acid.

    • Yield: 95% under anhydrous conditions.

Purity and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
H/D Exchange10% Pd/C, PtO₂, D₂O, 80°C85>95
AlkylationMg(OtBu)₂, DMAc, 55°C7090
TMSBr CleavageCH₂Cl₂, 0°C, 2 hours9598

Analytical Applications and Validation

This compound serves as an internal standard in LC-MS/MS assays to quantify tenofovir and metabolites (e.g., tenofovir diphosphate).

Bioanalytical Parameters

ParameterMethodResult
Retention Time Hyper ODS2 C18 column, 90:10 MeOH/PB~2.1 min
LOQ (Tenofovir) LC-MS/MS (AB Sciex 5500)20 µg/mL
Extraction SOLA SCX cartridges, 1% FA95% recovery

Mobile Phase : Methanol/Phosphate Buffer (pH 5.0).

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
H/D Exchange High deuterium incorporationRacemic mixture
Enzymatic StereoselectivityLimited scalability
Traditional Established protocolsGenotoxic impurities

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for verifying the purity and stability of Tenofovir-d5 in experimental settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic purity and quantify deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural validation, particularly for distinguishing deuterated positions from non-deuterated analogs. Stability studies should include accelerated degradation tests under varying pH and temperature conditions, with data analyzed using kinetic models (e.g., Arrhenius equations) .

Q. How should researchers design a protocol for synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (solvent, temperature, catalyst) and deuterium source (e.g., D₂O, deuterated reagents) with explicit stoichiometric ratios. Include step-by-step purification methods (e.g., column chromatography, recrystallization) and validation steps using orthogonal techniques (e.g., HPLC-MS for yield, NMR for positional deuterium confirmation). Reference established synthetic pathways for non-deuterated Tenofovir and highlight modifications made for deuterium incorporation .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacokinetic (PK) data when this compound is used as an internal standard in bioanalytical assays?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple detection methods (e.g., LC-MS vs. LC-MS/MS) to rule out instrument-specific artifacts.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion studies in biological matrices (e.g., plasma, tissue homogenates).
  • Statistical Analysis : Apply Bland-Altman plots or Deming regression to evaluate systematic biases between datasets .

Q. How can isotopic effects of this compound influence in vitro/in vivo correlation (IVIVC) studies, and how are these effects quantified?

  • Methodological Answer :

  • Deuterium Isotope Effects (DIE) : Measure rate constants (e.g., metabolic degradation via cytochrome P450 enzymes) for this compound vs. non-deuterated Tenofovir using enzyme kinetics models (Michaelis-Menten).
  • Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) altered by deuterium substitution.
  • In Vivo Validation : Conduct crossover studies in animal models to compare AUC(0–t) and Cmax between deuterated and non-deuterated forms .

Q. What experimental controls are essential when studying this compound’s role in drug-drug interaction (DDI) assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors/inducers of relevant metabolic pathways (e.g., CYP3A4, P-gp transporters).
  • Isotopologue Controls : Use non-deuterated Tenofovir to isolate isotopic effects from pharmacological activity.
  • Dose-Response Curves : Generate EC50/IC50 values for both deuterated and non-deuterated forms to assess potency shifts .

Methodological Frameworks for Data Analysis

Q. How can researchers apply the PICOT framework to design clinical pharmacokinetic studies involving this compound?

  • Population : Specify patient subgroups (e.g., renal impairment, HIV/HBV co-infected).
  • Intervention : Define this compound dosing regimens and co-administered drugs.
  • Comparison : Use historical PK data from non-deuterated Tenofovir.
  • Outcome : Primary endpoints (e.g., AUC, half-life) and secondary endpoints (e.g., safety, deuterium retention).
  • Time : Duration of follow-up for steady-state measurements .

Q. What statistical approaches are recommended for meta-analyses of this compound efficacy across heterogeneous preclinical studies?

  • Methodological Answer :

  • Random-Effects Models : Account for variability in study designs (e.g., animal models, dosing protocols).
  • Sensitivity Analysis : Exclude outliers or low-quality studies (assessed via SYRCLE’s risk-of-bias tool).
  • Subgroup Analysis : Stratify by deuterium incorporation rate or analytical platform .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in studies using deuterated compounds like this compound?

  • Methodological Answer :

  • Regulatory Compliance : Obtain approvals for deuterium use from institutional review boards (IRBs) and regulatory agencies (e.g., FDA, EMA).
  • Data Transparency : Publish raw spectral data (NMR, MS) in supplementary materials for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.